![molecular formula C8H4N4O2 B567926 4-Nitro-1H-indazole-3-carbonitrile CAS No. 1260386-34-2](/img/structure/B567926.png)
4-Nitro-1H-indazole-3-carbonitrile
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Description
4-Nitro-1H-indazole-3-carbonitrile is a chemical compound with the molecular formula C8H4N4O2 . It is a type of indazole, which is a bicyclic compound consisting of two nitrogen-containing rings .
Synthesis Analysis
The synthesis of indazole derivatives, including 4-Nitro-1H-indazole-3-carbonitrile, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . For instance, a Cu (OAc) 2 -catalyzed reaction has been described for the synthesis of 1 H -indazoles .Molecular Structure Analysis
The molecular structure of 4-Nitro-1H-indazole-3-carbonitrile consists of a pyrazole ring and a benzene ring . The compound has an average mass of 188.143 Da and a monoisotopic mass of 188.033432 Da .Chemical Reactions Analysis
Indazole derivatives, including 4-Nitro-1H-indazole-3-carbonitrile, can undergo various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu 2 O-mediated cyclization of o -haloaryl- N -tosylhydrazones, Ag-catalyzed nitration–annulation with tert -butyl nitrite, and iodine-mediated intramolecular aryl and sp3 C–H amination .Scientific Research Applications
Antiproliferative Activity
Indazole derivatives have been observed to possess antiproliferative activity against various neoplastic cell lines. They can inhibit cell growth and cause a block in the G0–G1 phase of the cell cycle .
Anti-inflammatory Effects
Some indazole derivatives have shown significant anti-inflammatory effects, comparable to standard drugs like indomethacin, by inhibiting paw edema .
Synthetic Strategies
Indazoles are a focus of synthetic chemistry research, with recent strategies including transition metal-catalyzed reactions and reductive cyclization reactions .
Therapeutic Potential
The imidazole moiety, closely related to indazoles, is known for its presence in compounds with therapeutic potential, suggesting that indazole derivatives may also be explored for similar uses .
Multicomponent Reactions
Indole derivatives, which share structural similarities with indazoles, are used in multicomponent reactions to create pharmaceutically interesting scaffolds .
properties
IUPAC Name |
4-nitro-1H-indazole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c9-4-6-8-5(10-11-6)2-1-3-7(8)12(13)14/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHFZCRAUODOEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=NN2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737401 |
Source
|
Record name | 4-Nitro-1H-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1H-indazole-3-carbonitrile | |
CAS RN |
1260386-34-2 |
Source
|
Record name | 4-Nitro-1H-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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